Bebeerine
Overview
Description
Bebeerine, also known as berberine, is a naturally occurring isoquinoline alkaloid found in various plants such as Berberis, Coptis chinensis, and Hydrastis canadensis. It has been traditionally used in Chinese and Ayurvedic medicine for its antibacterial, anti-inflammatory, and antidiarrheal properties. This compound is known for its bright yellow color and is used as a natural dye. It has gained significant attention in modern medicine due to its potential therapeutic effects on various diseases, including diabetes, cardiovascular diseases, and cancer .
Preparation Methods
Synthetic Routes and Reaction Conditions: Bebeerine can be synthesized through several methods. One common synthetic route involves the condensation of 3,4-dimethoxybenzaldehyde with tetrahydroisoquinoline in the presence of a Lewis acid catalyst, followed by oxidation to form the berberine structure. The reaction conditions typically include a temperature range of 60-80°C and a reaction time of 6-8 hours .
Industrial Production Methods: Industrial production of this compound often involves extraction from natural sources. The extraction process includes the following steps:
Plant Material Collection: Plants containing this compound, such as Berberis species, are harvested.
Extraction: The plant material is dried and ground into a fine powder. The powder is then subjected to solvent extraction using solvents like methanol, ethanol, or water.
Purification: The crude extract is purified using techniques such as column chromatography or recrystallization to obtain pure this compound.
Chemical Reactions Analysis
Types of Reactions: Bebeerine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form berberrubine, a compound with enhanced biological activity.
Reduction: Reduction of this compound can yield dihydroberberine, which has different pharmacological properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions are typically carried out in acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under mild conditions.
Substitution: Substitution reactions often involve nucleophiles like halides or amines in the presence of a catalyst.
Major Products:
Berberrubine: Formed through oxidation.
Dihydroberberine: Formed through reduction.
Various Derivatives: Formed through substitution reactions.
Scientific Research Applications
Bebeerine has a wide range of scientific research applications:
Chemistry: Used as a natural dye and a reagent in various chemical reactions.
Biology: Studied for its effects on cellular processes, including apoptosis, autophagy, and cell cycle regulation.
Medicine: Investigated for its potential therapeutic effects on diabetes, cardiovascular diseases, cancer, and neurodegenerative diseases. It has shown promise in reducing blood glucose levels, lowering cholesterol, and inhibiting tumor growth.
Industry: Used in the production of natural dyes, cosmetics, and dietary supplements.
Mechanism of Action
Bebeerine exerts its effects through multiple molecular targets and pathways:
AMP-Activated Protein Kinase (AMPK): this compound activates AMPK, which plays a crucial role in regulating energy homeostasis and glucose metabolism.
Nuclear Factor Kappa B (NF-κB): this compound inhibits the NF-κB pathway, reducing inflammation and oxidative stress.
Mitogen-Activated Protein Kinase (MAPK): this compound modulates the MAPK pathway, affecting cell proliferation and apoptosis.
Protein Kinase B (Akt): this compound influences the Akt pathway, which is involved in cell survival and growth.
Comparison with Similar Compounds
Bebeerine is part of the protoberberine group of alkaloids, which includes compounds such as:
- Berberrubine
- Thalifendine
- Demethyleneberberine
- Jatrorrhizine
- Columbamine
Comparison:
- Berberrubine: Similar to this compound but with enhanced biological activity due to the presence of additional hydroxyl groups.
- Thalifendine: Shares the protoberberine skeleton but has different substituents, leading to variations in pharmacological properties.
- Demethyleneberberine: Lacks methylene groups, resulting in altered biological activity.
- Jatrorrhizine: Contains additional methoxy groups, influencing its pharmacological effects.
- Columbamine: Similar structure but with different substituents, affecting its interaction with biological targets .
This compound stands out due to its broad spectrum of biological activities and its potential therapeutic applications in various diseases.
Properties
IUPAC Name |
(1S,16S)-10,25-dimethoxy-15,30-dimethyl-7,23-dioxa-15,30-diazaheptacyclo[22.6.2.23,6.18,12.118,22.027,31.016,34]hexatriaconta-3(36),4,6(35),8(34),9,11,18(33),19,21,24,26,31-dodecaene-9,21-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H38N2O6/c1-37-13-11-23-18-31(41-3)32-20-26(23)27(37)15-21-5-8-25(9-6-21)43-36-34-24(19-33(42-4)35(36)40)12-14-38(2)28(34)16-22-7-10-29(39)30(17-22)44-32/h5-10,17-20,27-28,39-40H,11-16H2,1-4H3/t27-,28-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGZXDRGWBULKFA-NSOVKSMOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=CC(=C3C=C2C1CC4=CC=C(C=C4)OC5=C6C(CC7=CC(=C(C=C7)O)O3)N(CCC6=CC(=C5O)OC)C)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCC2=CC(=C3C=C2[C@@H]1CC4=CC=C(C=C4)OC5=C6[C@H](CC7=CC(=C(C=C7)O)O3)N(CCC6=CC(=C5O)OC)C)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H38N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80963907 | |
Record name | 6,6'-Dimethoxy-2,2'-dimethyltubocuraran-7',12'-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80963907 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
594.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
477-60-1 | |
Record name | Bebeerine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=477-60-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Bebeerine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000477601 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6,6'-Dimethoxy-2,2'-dimethyltubocuraran-7',12'-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80963907 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | BEBEERINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/01MDR0WU2J | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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